1-(2,6-Dihydroxyphenyl)-1-pentanone
Description
1-(2,6-Dihydroxyphenyl)-1-pentanone (CAS: 63411-80-3) is an aromatic hydroxyketone with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It features a pentanone backbone substituted with a 2,6-dihydroxyphenyl group, conferring distinct electronic and steric properties. Key characteristics include:
- Melting Point: 85–86°C (reported across multiple syntheses) .
- Synthesis: Prepared via hydrolysis of 4-methyl-7-hydroxy-8-n-valerylcoumarin in basic conditions (88% yield) or from 2,6-dihydroxyacetophenone (54% yield) .
- Derivatives: Its dimethyl ether derivative (C₁₃H₁₈O₃) has a boiling point of 151–155°C, highlighting reduced polarity compared to the parent compound .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,6-dihydroxyphenyl)pentan-1-one |
InChI |
InChI=1S/C11H14O3/c1-2-3-5-8(12)11-9(13)6-4-7-10(11)14/h4,6-7,13-14H,2-3,5H2,1H3 |
InChI Key |
QHIOHWHBWRAHKM-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=C(C=CC=C1O)O |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC=C1O)O |
Synonyms |
1-(2,6-dihydroxyphenyl)pentan-1-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 1-(3,4-Dihydroxyphenyl)-1-pentanone
Chain-Length Variants: 1-(2,6-Dihydroxyphenyl)-1-hexanone
- Common Name: 2-Caproylresorcinol .
- Molecular Formula: C₁₂H₁₆O₃ (vs. C₁₁H₁₄O₃ for the pentanone analog).
- Impact: Lipophilicity: The longer alkyl chain increases logP (predicted to be ~0.5 units higher), enhancing membrane permeability . Melting Point: Expected to decrease slightly due to reduced crystallinity from the flexible hexanone chain.
Brominated Derivatives: 5-Bromo-1-(2,6-dihydroxyphenyl)-1-pentanone
Substituted Derivatives: 1-(2,6-Dihydroxyphenyl)-5-phenyl-1-pentanone
Data Tables
Table 1: Physical and Chemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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